Chiauranib is a novel orally active multi-target inhibitor designed to combat various cancers by inhibiting key angiogenesis-related kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), VEGFR1, and VEGFR3, as well as Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and c-Kit. It also targets Aurora B kinase, which is involved in mitosis, and Colony Stimulating Factor 1 Receptor (CSF-1R), associated with chronic inflammation. Chiauranib exhibits a high selectivity and potency against these kinases, with an IC50 in the single-digit nanomolar range, while showing minimal activity on off-target non-receptor kinases and ion channels .
Chiauranib has demonstrated significant biological activity in preclinical studies. It inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in various cancer cell lines. For instance, studies have shown that chiauranib effectively inhibits transformed follicular lymphoma cells by targeting the VEGFR2/ERK/STAT3 signaling pathway . In clinical trials, it has been observed to produce stable disease in a substantial percentage of patients with advanced solid tumors and lymphoma, indicating its potential therapeutic efficacy .
The synthesis of chiauranib involves multiple steps that typically include the formation of key intermediates followed by cyclization reactions to construct its complex structure. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods for synthesizing similar multi-target inhibitors often employ techniques such as:
The detailed synthetic pathway for chiauranib is often protected under patents .
Chiauranib is primarily being investigated for its applications in oncology. Its ability to inhibit multiple kinases makes it a promising candidate for treating various cancers, particularly those characterized by aberrant angiogenesis and inflammation. Current research focuses on:
Interaction studies of chiauranib have shown that it can be effectively combined with other therapeutic agents to enhance its anticancer effects. For instance, combining chiauranib with immune checkpoint inhibitors has been proposed to improve treatment outcomes by simultaneously targeting tumor growth and immune evasion mechanisms. Additionally, studies have indicated that chiauranib's inhibition of TRPM2 ion channels may contribute to its cytotoxic effects in certain cancer cells .
Chiauranib shares similarities with several other multi-target kinase inhibitors but is unique in its specific targeting profile and mechanism of action. Here are some similar compounds:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Sorafenib | VEGFR2, PDGFRβ, Raf | Broad-spectrum kinase inhibitor used in liver cancer |
Sunitinib | VEGFR1-3, PDGFRα | Primarily used for renal cell carcinoma |
Regorafenib | VEGFR1-3, TIE2 | Approved for colorectal cancer |
Pazopanib | VEGFR1-3, PDGFRα | Used for soft tissue sarcoma |
Chiauranib's distinctiveness lies in its dual action against both angiogenic pathways and mitotic processes while also addressing chronic inflammation through CSF-1R inhibition. This multifaceted approach may provide a therapeutic advantage over other inhibitors that target fewer pathways .
Chiauranib exhibits a complex molecular structure characterized by a naphthalene carboxamide core linked to a methoxyquinoline moiety through an ether bridge, with an aminophenyl substituent completing the pharmacophore. The compound's molecular formula C27H21N3O3 reflects its intricate arrangement of aromatic rings, nitrogen-containing heterocycles, and functional groups that contribute to its multi-target binding capability.
Table 1: Fundamental Molecular Properties of Chiauranib
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C27H21N3O3 | PubChem Computational Analysis |
Molecular Weight | 435.47-435.5 g/mol | Multiple Analytical Sources |
Chemical Abstracts Service Number | 1256349-48-0 | Official Registry |
Exact Mass | 435.15829154 Da | PubChem High-Resolution Analysis |
Hydrogen Bond Donor Count | 2 | Computational Prediction |
Hydrogen Bond Acceptor Count | 5 | Computational Prediction |
Rotatable Bond Count | 5 | Structural Analysis |
The physicochemical profile of Chiauranib demonstrates characteristics favorable for oral bioavailability and cellular penetration. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 5.1, indicating high lipophilicity that facilitates membrane permeation while potentially requiring formulation considerations for aqueous solubility. The presence of multiple hydrogen bond donors and acceptors provides opportunities for specific protein-ligand interactions essential for target selectivity.
Molecular docking studies have revealed the structural basis for Chiauranib's multi-target activity, demonstrating specific interactions with the adenosine triphosphate-binding pockets of vascular endothelial growth factor receptor 2, Aurora B kinase, and colony stimulating factor 1 receptor. The carboxyl group of the amide moiety forms critical hydrogen bonds with lysine residues in target proteins, while the 2-amino group in the phenyl ring establishes additional stabilizing interactions with aspartate residues. The 7-methoxyl group in the quinoline ring creates a key hydrogen bond with glutamate residues at hinge regions, contributing to the compound's high binding affinity.
Table 2: Solubility and Stability Characteristics
Parameter | Specification | Storage Condition |
---|---|---|
Dimethyl Sulfoxide Solubility | 62.5 mg/mL (143.52 mM) | Requires Ultrasonication |
Aqueous Solubility | Limited | Formulation Enhancement Required |
Storage Temperature | 4°C | Protect from Light |
Solution Stability | -80°C, 6 months | Light Protection Essential |
Powder Stability | Room Temperature | Desiccated Conditions |
The compound demonstrates moderate to high solubility in organic solvents such as methanol and dimethyl sulfoxide, facilitating in vitro experimental applications. However, aqueous solubility limitations necessitate specialized formulation strategies for pharmaceutical development, typically involving cyclodextrin complexation or other solubilization techniques.
Chiauranib synthesis involves sophisticated organic chemistry approaches developed by Shenzhen Chipscreen Biosciences through computer-aided rational drug design methodologies. The synthetic strategy focuses on constructing the complex molecular architecture while maintaining high purity and yield suitable for pharmaceutical applications.
The primary synthetic route begins with the preparation of the naphthalene carboxamide core structure, followed by the strategic introduction of the quinoline ether linkage and the aminophenyl substituent. Key synthetic transformations include nucleophilic aromatic substitution reactions to establish the ether bridge between the naphthalene and quinoline moieties, and amide bond formation to attach the aminophenyl group.
Table 3: Key Synthetic Transformations in Chiauranib Preparation
Synthetic Step | Reaction Type | Critical Parameters |
---|---|---|
Core Formation | Nucleophilic Substitution | Temperature Control, Base Selection |
Ether Linkage | Williamson Ether Synthesis | Aprotic Solvent, Inert Atmosphere |
Amide Formation | Condensation Reaction | Coupling Agent, pH Control |
Purification | Chromatographic Separation | Solvent System Optimization |
Optimization strategies focus on maximizing yield while minimizing impurity formation, particularly attention to regioselectivity in the aromatic substitution reactions and stereochemical considerations in the final coupling steps. The synthetic process requires careful control of reaction conditions, including temperature management, solvent selection, and purification protocols to achieve the high purity standards necessary for pharmaceutical applications.
Industrial-scale synthesis optimization involves process intensification techniques, including continuous flow chemistry applications and automated purification systems to enhance efficiency and reproducibility. Quality control measures throughout the synthetic process ensure consistent product quality and compliance with pharmaceutical manufacturing standards.
Comprehensive analytical characterization of Chiauranib employs multiple orthogonal techniques to ensure product quality and stability throughout development and manufacturing processes. High-performance liquid chromatography serves as the primary analytical platform for purity determination and impurity profiling.
Table 4: Analytical Methods for Chiauranib Characterization
Analytical Technique | Application | Specification |
---|---|---|
High-Performance Liquid Chromatography | Purity Analysis | >95% by Area Normalization |
Size Exclusion Chromatography-Multi-Angle Light Scattering | Molecular Weight Verification | >90% Purity Confirmation |
Liquid Chromatography-Tandem Mass Spectrometry | Quantitative Analysis | Lower Limit of Quantification: 1.00 ng/mL |
Nuclear Magnetic Resonance Spectroscopy | Structural Confirmation | Complete Assignment Required |
Infrared Spectroscopy | Functional Group Identification | Characteristic Peak Verification |
Liquid chromatography-tandem mass spectrometry methods provide exceptional sensitivity and selectivity for Chiauranib quantification, with validated procedures demonstrating intra-day and inter-day precision values ranging from 1.75% to 6.33% relative standard deviation. The extraction recovery efficiency consistently achieves 1.32% to 5.16% relative standard deviation, indicating robust analytical performance.
Stability assessment protocols encompass accelerated stability studies under various environmental conditions, including temperature variations, humidity exposure, and photostability evaluation. The analytical framework includes degradation product identification and quantification to establish shelf-life specifications and storage recommendations.
Table 5: Stability Assessment Parameters
Condition | Duration | Analysis Frequency | Critical Parameters |
---|---|---|---|
Accelerated Aging | 6 months | Monthly | Assay, Impurities, Degradation Products |
Photostability | Light Exposure Cycles | Per International Conference on Harmonisation Guidelines | Photodegradation Assessment |
Thermal Stress | Temperature Gradient | Weekly | Thermal Decomposition Products |
Oxidative Stress | Oxygen Atmosphere | Bi-weekly | Oxidation Product Formation |
Method validation procedures follow international pharmaceutical guidelines, ensuring analytical methods meet requirements for accuracy, precision, specificity, linearity, range, detection limits, and robustness. The validated analytical framework supports pharmaceutical development activities from early-stage research through commercial manufacturing, providing confidence in product quality and consistency throughout the product lifecycle.
Chiauranib represents a novel orally active multi-target inhibitor that simultaneously targets three distinct pathways crucial for tumorigenesis [1]. The compound demonstrates exceptional selectivity and potency in kinase inhibition, with inhibitory concentration fifty values in the single-digit nanomolar range across its primary targets [1]. The multi-target approach of chiauranib addresses the complex nature of cancer biology by targeting angiogenesis-related kinases, mitosis-related kinases, and chronic inflammation-related kinases simultaneously [1].
The kinase inhibition profile of chiauranib encompasses eight primary targets with varying degrees of potency. Platelet-derived growth factor receptor alpha exhibits the highest sensitivity to chiauranib with an inhibitory concentration fifty value of 1 nanomolar [3]. Vascular endothelial growth factor receptor 2 and colony-stimulating factor 1 receptor both demonstrate inhibitory concentration fifty values of 7 nanomolar [3]. Vascular endothelial growth factor receptor 1 shows an inhibitory concentration fifty value of 8 nanomolar, while vascular endothelial growth factor receptor 3 and Aurora B kinase both exhibit inhibitory concentration fifty values of 9 nanomolar [3].
Target Kinase | Inhibitory Concentration Fifty (nanomolar) | Functional Pathway | Primary Role |
---|---|---|---|
Platelet-derived growth factor receptor alpha | 1 | Angiogenesis | Vessel formation regulation |
c-Kit | 4 | Angiogenesis | Stem cell maintenance |
Vascular endothelial growth factor receptor 2 | 7 | Angiogenesis | Endothelial cell proliferation |
Colony-stimulating factor 1 receptor | 7 | Chronic inflammation | Macrophage regulation |
Vascular endothelial growth factor receptor 1 | 8 | Angiogenesis | Vessel permeability |
Vascular endothelial growth factor receptor 3 | 9 | Angiogenesis | Lymphangiogenesis |
Aurora B | 9 | Mitosis | Chromosome segregation |
Platelet-derived growth factor receptor beta | 93 | Angiogenesis | Pericyte recruitment |
The selectivity profile of chiauranib demonstrates minimal activity against off-target non-receptor kinases, proteins, G-protein coupled receptors, and ion channels [1]. This high selectivity profile contributes to the compound's favorable safety characteristics and reduces the likelihood of unintended biological effects [1]. The multi-target design philosophy underlying chiauranib development recognizes that single-target inhibitors often face limitations due to tumor heterogeneity and adaptive resistance mechanisms [1].
Chiauranib exhibits concentration-dependent and time-dependent cytotoxicity across multiple cancer cell lines [14]. In colorectal cancer models, the compound demonstrates selective activity against KRAS wild-type cells while showing reduced efficacy in KRAS-mutated cell lines [14]. The inhibitory concentration fifty values for chiauranib in SW48 cells and CaCO2 cells were determined to be 8.843 micromolar and 9.165 micromolar respectively [14].
The molecular basis of chiauranib's inhibitory activity involves specific binding interactions with the adenosine triphosphate-binding pockets of its target kinases [10]. Structural studies have demonstrated that chiauranib binds to the adenosine triphosphate pocket of vascular endothelial growth factor receptor 2 and effectively inhibits kinase activity [10]. The binding mechanism involves competitive inhibition at the adenosine triphosphate binding site, preventing substrate phosphorylation and downstream signaling cascade activation [10].
Aurora B kinase binding involves interaction with conserved residues within the active site [9]. The binding pocket of Aurora B comprises residues Leucine 83, Phenylalanine 88, Valine 91, Alanine 157, and Leucine 207 [9]. Structural analysis indicates that effective Aurora B inhibitors form hydrogen bonding interactions with Alanine 157, which serves as a critical anchor point for inhibitor binding [9]. The amino group of Alanine 157 typically forms two hydrogen bonds with inhibitor molecules at distances of approximately 1.92 and 2.39 angstroms [9].
Colony-stimulating factor 1 receptor binding analysis reveals the importance of specific aromatic interactions in maintaining high binding affinity [12]. Tryptophan at position 550 on the colony-stimulating factor 1 receptor binding site interacts with inhibitor aromatic rings through pi-pi stacking interactions [12]. This interaction significantly contributes to binding affinity, as demonstrated by the substantial decrease in binding affinity observed upon Tryptophan 550 to Alanine substitution [12]. Chiauranib demonstrates superior binding energy to colony-stimulating factor 1 receptor with a docking score of negative 12.96 kilocalories per mole, indicating strong binding affinity [12].
The structural requirements for effective kinase inhibition involve multiple interaction types including hydrogen bonding, hydrophobic interactions, and electrostatic interactions [9]. Binding energy decomposition studies have identified residues Glutamic acid 155, Tryptophan 156, and Alanine 157 as major contributors to binding affinity in Aurora B [8]. Additional key residues including Leucine 83 and Leucine 207 provide complementary binding interactions that enhance overall inhibitor stability [8].
Molecular docking studies demonstrate that chiauranib adopts optimal binding conformations within the adenosine triphosphate binding pockets of its target kinases [12]. The compound's structural features enable simultaneous interaction with multiple binding subsites, contributing to its high selectivity and potency [12]. Comparative binding energy analysis positions chiauranib among the most potent colony-stimulating factor 1 receptor inhibitors, surpassing many clinically relevant compounds in binding affinity [12].
Chiauranib exerts comprehensive anti-tumor effects through simultaneous modulation of three critical pathways: angiogenesis inhibition, mitotic disruption, and tumor microenvironment modification [13]. The compound's triple-pathway mechanism enables broad-spectrum anti-tumor activity that addresses multiple hallmarks of cancer progression [13].
The anti-angiogenic effects of chiauranib result from potent inhibition of vascular endothelial growth factor receptor signaling pathways [10]. Chiauranib treatment leads to marked reduction in phosphorylation levels of vascular endothelial growth factor receptor 2 and its downstream effectors including RAF, MEK1/2, and ERK1/2 in a dose-dependent manner [10]. This inhibition effectively disrupts the vascular endothelial growth factor receptor 2/MEK/ERK/STAT3 signaling cascade that drives tumor angiogenesis [10].
The compound demonstrates significant suppression of capillary tube formation in human umbilical vein endothelial cells [3]. Chiauranib treatment at concentrations ranging from 0.03 to 3 micromolar effectively prevents vasculature formation in tumor tissues through suppression of vascular endothelial growth factor receptor and platelet-derived growth factor receptor phosphorylation [3]. The anti-angiogenic activity correlates with inhibition of ligand-dependent cell proliferation and prevention of endothelial cell migration [3].
Microvessel density analysis in preclinical models demonstrates that chiauranib treatment results in significant reduction of tumor vascularization [4]. Immunohistochemical staining for vascular endothelial growth factor A reveals substantial decreases in angiogenic markers following chiauranib administration [4]. The compound's ability to target multiple pro-angiogenic pathways simultaneously provides superior anti-vascular effects compared to single-target inhibitors [4].
Aurora B kinase inhibition by chiauranib leads to profound disruption of mitotic processes and cell cycle progression [3]. The compound induces pronounced cell cycle arrest in the G2/M phase at concentrations of 3 micromolar [3]. This cell cycle disruption results from inhibition of Aurora B-mediated histone H3 phosphorylation, a critical step in chromosome condensation and mitotic progression [3].
Chiauranib treatment produces substantial reduction in phosphorylated histone H3 levels in a concentration-dependent manner [3]. At concentrations of 1.5, 3, and 6 micromolar, the compound demonstrates progressive inhibition of histone H3 phosphorylation [3]. This molecular effect translates into functional consequences including suppressed cell proliferation and increased apoptotic cell death [3].
The mitotic effects of chiauranib extend beyond simple cell cycle arrest to include induction of apoptotic pathways [6]. The compound triggers apoptosis-inducing factor-dependent apoptosis pathways distinct from traditional cytochrome c/caspase-mediated mechanisms [6]. This unique apoptotic mechanism provides therapeutic advantages in cancer types that exhibit resistance to conventional apoptotic induction [6].
Colony-stimulating factor 1 receptor inhibition by chiauranib produces significant alterations in tumor-associated macrophage populations [3]. The compound inhibits colony-stimulating factor 1 receptor phosphorylation, leading to suppression of ligand-stimulated monocyte-to-macrophage differentiation [3]. This effect results in reduced colony-stimulating factor 1 receptor-positive cell populations within tumor tissues [3].
Chiauranib treatment induces alterations in STAT3-downstream gene expression that favor anti-tumor immunity [10]. The compound significantly reduces expression of angiogenesis-related genes including AKT1 and hepatocyte growth factor while increasing expression of pro-apoptotic genes including FASLG, PEG3, and FADD [10]. These transcriptional changes contribute to a less permissive tumor microenvironment for cancer cell survival and proliferation [10].
The immunomodulatory effects of chiauranib include enhancement of anti-angiogenic gene expression in endothelial cells [10]. Treatment with chiauranib dramatically increases expression of anti-angiogenic genes IL12A and CXCL10 while reducing endothelial cell migration capacity [10]. This dual effect on both tumor cells and supporting stromal elements provides comprehensive anti-tumor activity [10].
Chiauranib demonstrates potent and selective antiproliferative activity across multiple cancer cell lines, with pronounced time- and dose-dependent effects. Comprehensive evaluation in transformed follicular lymphoma cell lines revealed significant cytotoxicity, with half maximal inhibitory concentration values ranging from 1.06 to 68.19 micromolar depending on the specific cell line and treatment duration [1].
In transformed follicular lymphoma models, the DOHH2 cell line exhibited the highest sensitivity to chiauranib treatment, with half maximal inhibitory concentration values of 9.57 ± 1.27 micromolar at 24 hours, decreasing to 1.75 ± 0.24 micromolar at 48 hours, and further reducing to 1.06 ± 0.19 micromolar at 72 hours [1]. The SU-DHL4 cell line demonstrated moderate sensitivity with half maximal inhibitory concentration values of 28.72 ± 2.62 micromolar at 24 hours, 12.85 ± 0.51 micromolar at 48 hours, and 5.84 ± 0.44 micromolar at 72 hours [1]. The RL cell line showed initial resistance but improved sensitivity over time, with half maximal inhibitory concentration values of 68.19 ± 8.94 micromolar at 24 hours, decreasing to 13.89 ± 2.13 micromolar at 48 hours, and 10.37 ± 0.61 micromolar at 72 hours [1].
The SC-1 and Karpas422 cell lines exhibited intermediate sensitivity patterns. SC-1 cells demonstrated half maximal inhibitory concentration values of 61.33 ± 9.08 micromolar at 24 hours, 8.03 ± 2.05 micromolar at 48 hours, and 3.68 ± 0.40 micromolar at 72 hours [1]. Karpas422 cells showed half maximal inhibitory concentration values of 42.63 ± 5.14 micromolar at 24 hours, 13.31 ± 2.99 micromolar at 48 hours, and 4.26 ± 1.22 micromolar at 72 hours [1].
In colorectal cancer models, chiauranib exhibited selective activity against KRAS wild-type cells while demonstrating resistance in KRAS mutant cell lines [2]. SW48 KRAS wild-type cells showed a half maximal inhibitory concentration of 8.843 micromolar at 48 hours, while CaCO2 KRAS wild-type cells demonstrated a half maximal inhibitory concentration of 9.165 micromolar at 48 hours [2]. Notably, KRAS mutant cell lines including LoVo and HCT116 exhibited significant resistance to chiauranib treatment [2].
The compound demonstrates exceptional selectivity at the molecular target level, with half maximal inhibitory concentration values of 7 nanomolar for vascular endothelial growth factor receptor 2, 9 nanomolar for Aurora B kinase, and 7 nanomolar for colony-stimulating factor-1 receptor [3]. Additional angiogenesis-related kinases including vascular endothelial growth factor receptor 1, vascular endothelial growth factor receptor 3, platelet-derived growth factor receptor alpha, and c-Kit are inhibited with single-digit nanomolar potency [3].
Chiauranib demonstrates significant antitumor efficacy in multiple xenograft models with excellent tolerability profiles. In colorectal cancer xenograft studies using male BALB/c nude mice, chiauranib administered intragastrically at 40 milligrams per kilogram every three days for 27 days resulted in significant tumor growth inhibition in SW48 KRAS wild-type models [2]. The treatment produced substantial reductions in tumor volume and weight compared to vehicle controls, with no observable weight loss or signs of morbidity in treated animals [2].
The SW48 xenograft model demonstrated increased Ki67 staining inhibition, indicating reduced proliferation, along with increased terminal deoxynucleotidyl transferase deoxyuridine triphosphate nick-end labeling staining, confirming enhanced apoptosis [2]. Dihydroethidium staining revealed increased superoxide anion radical accumulation in tumor tissues, validating the reactive oxygen species induction mechanism observed in vitro [2]. In contrast, LoVo KRAS mutant xenograft models showed minimal anti-tumor effects under identical treatment conditions, though slight inhibition was noted on day 27, suggesting potential long-term efficacy with extended treatment duration [2].
Transformed follicular lymphoma xenograft studies employed NOD/SCID mice with subcutaneous injection of DOHH2 cells [1]. Chiauranib administered orally at 10 milligrams per kilogram daily for 20 days resulted in significant reductions in tumor weight and volume compared to vehicle-treated controls [1]. Treated mice maintained stable body weight throughout the treatment period, demonstrating excellent tolerability [1]. Notably, chiauranib treatment significantly prolonged survival in the treatment group compared to controls [1].
Histopathological analysis of tumor tissues from the transformed follicular lymphoma model revealed obvious nuclear shrinkage in chiauranib-treated groups, indicating enhanced apoptotic activity [1]. Hematoxylin and eosin staining of liver and kidney tissues confirmed minimal toxicity, supporting the favorable safety profile [1]. Western blot analysis of tumor tissues demonstrated significantly reduced phosphorylation levels of mitogen-activated protein kinase kinase 1/2, extracellular signal-regulated kinase 1/2, and signal transducer and activator of transcription 3, confirming target engagement and pathway inhibition in vivo [1].
Immunohistochemical analysis revealed substantially lower vascular endothelial growth factor A expression levels in chiauranib-treated tumor tissues compared to controls, indicating effective anti-angiogenic activity [1]. The dose-dependent efficacy observed across multiple xenograft models supports the therapeutic potential of chiauranib while maintaining an acceptable safety margin [1] [2].
Chiauranib selectively induces reactive oxygen species production and activates the p53 signaling pathway specifically in KRAS wild-type cancer cells, representing a novel mechanism of action that explains the compound's selective efficacy profile [2]. RNA sequencing analysis of chiauranib-treated SW48 cells revealed significant enrichment in oxidative phosphorylation and p53 signaling pathways, with 44 differentially expressed genes related to these pathways showing substantial alterations [2].
The mechanism involves chiauranib-mediated inhibition of Aurora B phosphorylation, which leads to increased p53 protein expression through post-transcriptional regulation [2]. While p53 messenger ribonucleic acid levels remain unchanged, protein levels increase significantly, indicating Aurora B's role in p53 degradation [2]. Quantitative polymerase chain reaction validation confirmed changes in nine essential p53 signaling pathway genes, including BCL2, BAX, ZMAT3, FAS, TP53AIP1, CDKN1A, CDK1, EI24, and MDM2 [2].
Flow cytometry analysis using MitoSOX and dichlorodihydrofluorescein diacetate fluorescent probes demonstrated that chiauranib treatment markedly increased mitochondrial superoxide anion and hydrogen peroxide levels in SW48 KRAS wild-type and LoVo-shKRAS cells [2]. This reactive oxygen species accumulation was not observed in KRAS mutant cells, confirming the selective mechanism [2].
Gene silencing experiments using p53 small interfering ribonucleic acid provided definitive evidence of the pathway's importance. p53 knockdown dramatically abrogated chiauranib-induced reactive oxygen species levels and substantially increased cell viability, demonstrating a rescue effect [2]. Importantly, Aurora B phosphorylation remained inhibited in p53-silenced cells, confirming that p53 acts downstream of Aurora B in this pathway [2].
The resistance mechanism in KRAS mutant cells involves upregulation of nuclear factor erythroid 2-related factor 2, which maintains elevated basal antioxidant programs and prevents reactive oxygen species accumulation [2]. KRAS mutation promotes nuclear factor erythroid 2-related factor 2 expression while suppressing p53 levels, creating a protective cellular environment against oxidative stress [2]. Nuclear factor erythroid 2-related factor 2 knockdown in KRAS mutant cells restored chiauranib sensitivity, activated the p53 signaling pathway, and promoted reactive oxygen species production [2].
In vivo validation using the SW48 xenograft model confirmed reactive oxygen species accumulation through dihydroethidium staining, which showed increased superoxide anion radical levels in chiauranib-treated tumor tissues [2]. This finding validates the clinical relevance of the reactive oxygen species induction mechanism observed in vitro studies [2].
Chiauranib exhibits potent inhibition of colony-stimulating factor-1 receptor signaling, a critical pathway regulating tumor-associated macrophage function and the chronic inflammatory microenvironment [4] [5]. The compound demonstrates exceptional selectivity against colony-stimulating factor-1 receptor with a half maximal inhibitory concentration of 7 nanomolar, enabling effective modulation of macrophage differentiation and activation [3].
Molecular docking studies reveal that chiauranib binds to the adenosine triphosphate-binding pocket of colony-stimulating factor-1 receptor kinase, forming pi-sigma bonds with leucine 588 and methionine 637, which confer binding specificity [5]. The compound also establishes pi-sulphur bonds with methionine 637, highlighting its distinct selectivity and inhibitory potential [5]. These interactions maintain colony-stimulating factor-1 receptor in a catalytically inactive conformation by stabilizing the aspartic acid-phenylalanine-glycine motif in the DFG-out position [5].
Colony-stimulating factor-1 receptor inhibition by chiauranib leads to suppression of ligand-stimulated monocyte-to-macrophage differentiation, effectively reducing colony-stimulating factor-1 receptor positive cell populations in tumor tissues [4]. This mechanism addresses the chronic inflammatory component of the tumor microenvironment, which contributes to tumor progression, immune evasion, and therapeutic resistance [4].
The clinical significance of colony-stimulating factor-1 receptor targeting lies in its ability to reprogram tumor-associated macrophages from protumorigenic M2-like phenotypes toward antitumorigenic M1-like phenotypes [6]. Tumor-associated macrophages play crucial roles in promoting angiogenesis, facilitating metastasis, suppressing antitumor immunity, and mediating chemoresistance [6]. By inhibiting colony-stimulating factor-1 receptor signaling, chiauranib potentially disrupts these protumorigenic functions while enhancing immune surveillance [6].
The triple-pathway mechanism of chiauranib, simultaneously targeting angiogenesis through vascular endothelial growth factor receptor inhibition, mitosis through Aurora B inhibition, and chronic inflammation through colony-stimulating factor-1 receptor inhibition, provides comprehensive antitumor activity [4]. This multi-target approach overcomes the limitations of single-target inhibitors and addresses the complex, interconnected pathways involved in tumorigenesis [4].
Preclinical studies demonstrate that chiauranib exhibits minimal off-target effects across more than 120 kinases tested, including 76 G protein-coupled receptors and 8 ion channels, confirming its selectivity profile [3]. The compound shows only moderate inhibitory activities with half maximal inhibitory concentration values between 100 nanomolar and 500 nanomolar against 4 kinases, little activity with half maximal inhibitory concentration values greater than 500 nanomolar against 33 kinases, and almost no activity with half maximal inhibitory concentration values greater than 10 micromolar against the remaining tested targets [3].